molecular formula C19H23ClN2O B045640 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride CAS No. 135729-66-7

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride

Cat. No.: B045640
CAS No.: 135729-66-7
M. Wt: 330.8 g/mol
InChI Key: PEMWWRCTBNOHCX-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride is an intermediate in the synthesis of Palonosteron, an serotonin 5-HT3 receptor antagonist used in the prevention and treatment of chemotherapy-induced nausea and vomiting.

Mechanism of Action

Target of Action

CHEMBL540547, also known as 2-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one hydrochloride, primarily targets the 5-hydroxytryptamine 3 (5-HT3) receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the nervous system. It plays a crucial role in the regulation of neurotransmission, affecting various physiological and psychological processes.

Mode of Action

CHEMBL540547 acts as an agonist at the kappa-opiate receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, CHEMBL540547 binds to the kappa-opiate receptor, initiating a series of biochemical reactions that result in the receptor’s specific physiological response .

Biochemical Pathways

Given its interaction with the kappa-opiate receptor, it is likely involved in modulating the effects of neurotransmitters in the nervous system . This could potentially influence a variety of physiological processes, including pain perception, mood regulation, and stress response.

Result of Action

The molecular and cellular effects of CHEMBL540547’s action are likely related to its interaction with the kappa-opiate receptor. As an agonist, CHEMBL540547 may enhance the receptor’s activity, leading to increased neurotransmission and subsequent physiological effects . .

Properties

IUPAC Name

2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMWWRCTBNOHCX-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@H]4CN5CCC4CC5)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 3
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 4
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 5
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride
Reactant of Route 6
2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.